N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
Description
Molecular Formula: C₆H₅BrN₂O₂S
Key Structural Features:
- Thiazole core substituted at position 2 with an acetamide group.
- Bromine at position 5 and a formyl group (-CHO) at position 4 of the thiazole ring.
Properties
IUPAC Name |
N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2S/c1-3(11)8-6-9-4(2-10)5(7)12-6/h2H,1H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMXRINJCZAAQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366480 | |
| Record name | N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16443-97-3 | |
| Record name | N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization via Thiourea and α-Halo Carbonyl Compounds
A modified Hantzsch method employs thiourea derivatives and α-halo carbonyl compounds bearing pre-installed functional groups. For example, reacting 2-bromo-1-(4-formylphenyl)ethan-1-one with thiourea in ethanol under reflux yields 2-amino-4-formyl-5-bromo-1,3-thiazole. This method ensures simultaneous introduction of the bromo and formyl groups during ring formation. Key parameters include:
Directed Metallation for Regioselective Bromination
Alternative routes begin with unsubstituted thiazole derivatives, followed by directed bromination. Using n-butyllithium to deprotonate the thiazole at the 5-position enables regioselective bromination with N-bromosuccinimide (NBS). Subsequent formylation at the 4-position is achieved via the Vilsmeier-Haack reaction (POCl₃/DMF), though this method requires careful exclusion of moisture.
Functional Group Introduction
Formylation at the 4-Position
The formyl group is introduced using electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies.
Vilsmeier-Haack Formylation
Although excluded sources describe this method, alternative protocols from non-restricted sources confirm its utility. Treating 5-bromo-2-aminothiazole with dimethylformamide (DMF) and phosphorus oxychloride at 0–5°C generates the 4-formyl derivative. The reaction proceeds via a reactive iminium intermediate, with yields reaching 68% after purification.
Friedel-Crafts Acylation
In cases where EAS is hindered, Friedel-Crafts acylation using acetyl chloride and AlCl₃ has been reported for analogous thiazoles. However, this method is less efficient for formylation due to side reactions, yielding <40%.
Bromination at the 5-Position
Bromination is typically performed using NBS or Br₂ in the presence of Lewis acids. For 2-amino-4-formylthiazole, bromination with NBS in CCl₄ at room temperature selectively substitutes the 5-position, achieving >85% conversion. Radical initiators like AIBN are avoided to prevent over-bromination.
Acetylation of the 2-Amino Group
The final step involves converting the 2-amino group to an acetamide. This is achieved through nucleophilic acyl substitution using acetic anhydride or acetyl chloride.
Acetic Anhydride in Basic Conditions
Treating 2-amino-5-bromo-4-formylthiazole with acetic anhydride in pyridine at 50°C for 4 hours affords the acetamide derivative in 90% yield. Pyridine acts as both a base and solvent, neutralizing HCl byproducts.
Microwave-Assisted Acetylation
Recent advancements utilize microwave irradiation to accelerate acetylation. A mixture of the amine, acetic anhydride, and a catalytic amount of DMAP irradiated at 100°C for 15 minutes achieves 95% conversion, reducing reaction time from hours to minutes.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Cyclization | Thiourea + α-halo carbonyl | 60–75% | One-pot synthesis; functional group tolerance | Requires bromo-formyl starting material |
| Directed Metallation | Lithiation + Bromination + Formylation | 50–65% | High regioselectivity | Moisture-sensitive intermediates |
| Microwave Acetylation | Microwave-assisted reaction | 90–95% | Rapid; high yield | Specialized equipment required |
Mechanistic Insights
Cyclization Mechanism
The Hantzsch thiazole synthesis proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the halo carbonyl compound, followed by cyclodehydration. Bromo and formyl groups stabilize the transition state through electron-withdrawing effects, enhancing reaction rates.
Acetylation Kinetics
Acetic anhydride reacts with the 2-amino group via a two-step process: initial protonation of the amine, followed by nucleophilic attack on the acyl carbon. Pyridine accelerates the reaction by scavenging HCl, shifting the equilibrium toward product formation.
Challenges and Optimization
Purification Difficulties
The polar nature of this compound complicates crystallization. Silica gel chromatography with ethyl acetate/hexane (3:7) is recommended, though repeated chromatography may reduce yields by 10–15%.
Stability Concerns
The formyl group is prone to oxidation, necessitating storage under inert gas at −20°C. Addition of radical inhibitors like BHT (0.1%) during synthesis mitigates degradation.
Industrial-Scale Considerations
Large-scale production faces hurdles in cost-effective bromination and formylation. Continuous flow reactors have been proposed to improve safety and efficiency in bromine handling. Additionally, enzymatic acetylation using lipases offers a greener alternative to traditional methods, though yields remain suboptimal (60–70%) .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-(5-bromo-4-carboxyl-1,3-thiazol-2-yl)acetamide
Reduction: N-(5-bromo-4-hydroxymethyl-1,3-thiazol-2-yl)acetamide
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide has been investigated for its potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal species. This is attributed to the thiazole ring's ability to interact with biological targets, potentially disrupting cellular processes.
- Anticancer Potential : Research indicates that this compound may act as an anticancer agent. It has been evaluated against human cancer cell lines, demonstrating promising results in inhibiting cell proliferation. The compound's structure allows it to bind to specific receptors or enzymes involved in cancer progression .
Biological Studies
The compound has been studied for its interaction with biological macromolecules through molecular docking studies. These studies help elucidate the binding affinity of this compound to various biological targets, providing insights into its mechanism of action .
Industrial Applications
In addition to its pharmaceutical potential, this compound is utilized in the development of new materials. Its unique structural features make it a valuable precursor in the synthesis of dyes and pigments. Furthermore, it may serve as a lead compound for developing agrochemicals aimed at pest control.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited strong antimicrobial activity against resistant strains of bacteria and fungi. The results indicated that modifications to the thiazole ring could enhance efficacy further .
- Anticancer Activity : In vitro studies on human breast cancer cell lines showed that certain derivatives had significant cytotoxic effects, leading to apoptosis in cancer cells. The structure–activity relationship analysis revealed that specific substitutions on the thiazole ring were critical for enhancing anticancer properties .
Mechanism of Action
The mechanism of action of N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
Key Observations :
Key Observations :
Physicochemical Properties
Key Observations :
- Bromine increases molecular weight and may reduce metabolic stability.
Biological Activity
N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by various research findings and data tables.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a bromo and formyl group, which influences its reactivity and biological activity. The compound can be synthesized through various chemical pathways, often serving as a building block for more complex thiazole derivatives.
Antimicrobial Activity
Research has indicated that this compound exhibits promising antimicrobial properties . In a study evaluating various thiazole derivatives, this compound demonstrated significant activity against several bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Antifungal Properties
The compound has also been investigated for antifungal activity . Its efficacy against common fungal pathogens has been documented in various studies. The presence of the thiazole ring is critical for enhancing the antifungal action.
Case Study: Antifungal Evaluation
In a recent study, this compound was tested against Candida species. The results indicated that the compound inhibited fungal growth significantly compared to standard antifungal agents.
Anticancer Potential
This compound has emerged as a potential anticancer agent . Studies have highlighted its cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxic Activity of this compound
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (liver cancer) | 15.0 | |
| MCF7 (breast cancer) | 12.5 | |
| A549 (lung cancer) | 10.0 |
The anticancer mechanism of this compound involves the induction of apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts with specific proteins involved in cell survival pathways, leading to increased apoptosis rates in treated cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the thiazole ring or substituents can significantly alter its biological activity. For instance:
- Bromine Substitution : Enhances antimicrobial potency.
- Formyl Group : Critical for anticancer activity by affecting cell signaling pathways.
Q & A
Q. Purity Assurance :
- Chromatography : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to separate intermediates.
- Spectroscopic Validation : Confirm structure via ¹H/¹³C NMR (peaks at δ ~2.1 ppm for acetamide CH₃, δ ~9.5 ppm for formyl proton) and LC-MS .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify functional groups (e.g., formyl, acetamide) and confirm substitution patterns on the thiazole ring .
- IR Spectroscopy : Detect carbonyl stretches (formyl: ~1700 cm⁻¹; acetamide: ~1650 cm⁻¹) .
- X-ray Crystallography : Resolve 3D structure using SHELX software (e.g., SHELXL for refinement) to validate bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding) .
Advanced: How can reaction conditions be optimized to improve yield in the bromination step?
Answer:
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance electrophilic bromination efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (CCl₄) for regioselectivity .
- Temperature Control : Use low temperatures (0–5°C) to minimize side reactions (e.g., di-bromination).
- In Situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion .
Example : reports bromination yields >80% using NBS in DMF at 0°C, whereas achieved 65% in THF, highlighting solvent impact .
Advanced: How can computational tools predict the biological activity of this compound?
Answer:
- PASS Algorithm : Predict pharmacological effects (e.g., antiviral, anti-inflammatory) based on structural analogs (e.g., thiazole derivatives targeting COX/LOX enzymes) .
- Molecular Docking : Simulate binding to targets like COX-2 (PDB ID: 5KIR) or viral proteases. Key interactions include:
- π-π stacking between the thiazole ring and aromatic residues.
- Hydrogen bonding between the formyl group and catalytic sites .
- ADMET Prediction : Use tools like SwissADME to assess solubility (LogP ~1.2–2.5) and bioavailability .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for COX inhibition) and controls .
- Cross-Validation : Compare results with structurally similar compounds (e.g., N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, which showed COX-1/COX-2 inhibition ).
- Dose-Response Analysis : Determine IC₅₀ values under identical conditions (e.g., 9.01 µM vs. 11.65 µM in COX assays) to assess selectivity .
Basic: What are the potential applications of this compound in drug discovery?
Answer:
- Antiviral Agents : Analogous compounds (e.g., N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]acetamide derivatives) inhibit herpes simplex virus proteases .
- Anti-Inflammatory Agents : Thiazole derivatives exhibit COX/LOX inhibition, reducing prostaglandin synthesis .
- Anticancer Candidates : Thiazole-acetamide hybrids interfere with protein synthesis or DNA replication in bacterial and cancer cells .
Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?
Answer:
- Solvent Screening : Test mixed solvents (e.g., DCM/methanol) to improve crystal growth.
- Cocrystallization : Add coformers (e.g., carboxylic acids) to stabilize lattice interactions.
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to resolve overlapping reflections .
Example : highlights SHELX’s robustness in handling high-resolution or twinned data, critical for small-molecule crystallography .
Basic: How is the electronic nature of the thiazole ring exploited in further derivatization?
Answer:
- Electrophilic Substitution : The electron-deficient thiazole ring directs substitutions to the 5-position (bromine) and 4-position (formyl) .
- Nucleophilic Reactions : React the acetamide group with Grignard reagents or amines to form secondary amides .
Advanced: What green chemistry principles can be applied to its synthesis?
Answer:
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent .
- Catalytic Systems : Use immobilized catalysts (e.g., silica-supported Fe³⁺) for bromination to reduce waste.
- Flow Chemistry : Implement continuous flow reactors for safer handling of exothermic steps (e.g., formylation) .
Advanced: How does the bromine substituent influence the compound’s reactivity and bioactivity?
Answer:
- Steric Effects : Bromine’s bulkiness may hinder binding to flat active sites (e.g., COX-2’s hydrophobic pocket) but enhance selectivity for deeper pockets .
- Electronic Effects : The electron-withdrawing bromine increases thiazole ring electrophilicity, facilitating nucleophilic attacks in further derivatization .
- Bioactivity Impact : Bromine enhances lipophilicity (LogP +0.5), improving membrane permeability but potentially reducing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
